molecular formula C12H23N3O B3233777 2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone CAS No. 1353954-32-1

2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B3233777
CAS No.: 1353954-32-1
M. Wt: 225.33 g/mol
InChI Key: WRKPOCCTKRESMY-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a cyclopropyl-methyl-aminomethyl group and an amino-ethanone moiety. Its molecular formula is C₁₃H₂₄N₄O, with a molecular weight of 252.36 g/mol (estimated from analogs in ). The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the amino-ethanone moiety provides hydrogen-bonding capacity (HBD = 1, HBA = 3), critical for target interactions .

Properties

IUPAC Name

2-amino-1-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14(11-2-3-11)9-10-4-6-15(7-5-10)12(16)8-13/h10-11H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKPOCCTKRESMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151387
Record name Ethanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353954-32-1
Record name Ethanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353954-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multi-step organic reactions starting from simple precursors. One of the common routes includes:

  • Starting Material: : Cyclopropylmethylamine is often used as a starting material.

  • Intermediate Formation: : The amine undergoes a series of reactions to introduce the piperidine ring and the ethanone group. This involves the use of reagents like piperidine, ethyl chloroacetate, and sodium hydride, under controlled temperature and solvent conditions.

  • Final Step: : The compound is typically purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound necessitates large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. Key steps include:

  • Bulk Handling of Reagents: : Handling of reagents in large quantities with automated dosing systems.

  • Controlled Reaction Environment: : Maintaining specific temperatures, pressures, and solvent volumes to optimize the reaction.

  • High-Efficiency Purification: : Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo several types of chemical reactions, including:

  • Oxidation: : The amino groups can be oxidized to form nitroso derivatives.

  • Reduction: : The ketone group can be reduced to form corresponding alcohols.

  • Substitution: : The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles like alkyl halides or acyl chlorides, often in the presence of base catalysts.

Major Products Formed

  • Oxidation Products: : Nitroso derivatives.

  • Reduction Products: : Secondary alcohols.

  • Substitution Products: : N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone finds applications in various domains:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Used in the study of enzymatic interactions and cellular mechanisms.

  • Medicine: : Potential therapeutic applications owing to its biological activity; often explored in the context of neurological or psychiatric conditions.

  • Industry: : Utilized in the synthesis of specialized polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These targets often include receptors or enzymes within biological systems, where the compound can act as an inhibitor, activator, or modulator. The pathways involved may relate to neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-{[(2-Amino-Ethyl)-Cyclopropyl-Amino]-Methyl}-Piperidin-1-yl)-Ethanone

  • Structure: Cyclopropyl-amino-ethyl substituent on piperidine.
  • Molecular Formula : C₁₂H₂₃N₃O.
  • Key Differences :
    • The ethyl linker increases conformational flexibility compared to the methyl linker in the target compound.
    • Lower molecular weight (225.33 g/mol ) and reduced steric bulk may improve solubility (XLogP3 = 0.1 vs. ~1.0 for the target compound) .
  • Pharmacological Implications : Enhanced flexibility could improve binding to flexible enzyme pockets but may reduce metabolic stability due to the ethyl group’s susceptibility to oxidation.

2-Amino-1-(2,4-Dimethyl-Piperazin-1-yl)-Ethanone

  • Structure : Dimethylpiperazine substituent.
  • Molecular Formula : C₈H₁₇N₃O.
  • Key Differences :
    • Piperazine ring introduces two additional nitrogen atoms, increasing polarity (TPSA = 49.6 vs. ~50 for the target compound) .
    • Higher rigidity due to the piperazine core may limit conformational adaptability during receptor binding.

2-Amino-1-{2-[(Benzyl-Isopropyl-Amino)-Methyl]-Piperidin-1-yl}-Ethanone

  • Structure: Bulky benzyl-isopropyl-aminomethyl substituent.
  • Molecular Formula : C₁₈H₂₉N₃O.
  • Key Differences :
    • Increased lipophilicity (predicted density = 1.14 g/cm³) and molecular weight (303.44 g/mol ) due to aromatic and branched alkyl groups .
    • Higher boiling point (467.7°C predicted) suggests stronger intermolecular forces.

1-[2-(2-Dimethylamino-5-Iodo-Pyrimidin-4-yl)-Piperidin-1-yl]-Ethanone

  • Structure: Pyrimidine ring with dimethylamino and iodo substituents.
  • Molecular Formula : C₁₃H₂₀IN₅O.
  • Key Differences: Iodine atom introduces halogen-bonding capability and significant molecular weight (405.23 g/mol) .
  • Pharmacological Implications : Suited for targeting enzymes with halogen-bonding domains (e.g., kinases) but may exhibit higher toxicity due to iodine.

Comparative Analysis Table

Property Target Compound 2.1 (Ethyl-Cyclopropyl) 2.2 (Dimethylpiperazine) 2.3 (Benzyl-Isopropyl) 2.4 (Iodo-Pyrimidine)
Molecular Formula C₁₃H₂₄N₄O C₁₂H₂₃N₃O C₈H₁₇N₃O C₁₈H₂₉N₃O C₁₃H₂₀IN₅O
Molecular Weight (g/mol) 252.36 225.33 183.24 303.44 405.23
XLogP3 ~1.0 0.1 0.5 2.5 (estimated) 3.2 (estimated)
Hydrogen Bonding HBD = 1, HBA = 3 HBD = 1, HBA = 3 HBD = 1, HBA = 4 HBD = 1, HBA = 3 HBD = 1, HBA = 4
Key Pharmacological Trait Metabolic stability Flexibility Solubility Lipophilic binding Halogen bonding

Biological Activity

2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, a compound with the molecular formula C12H24N2OC_{12}H_{24}N_{2}O and a molecular weight of approximately 224.34 g/mol, exhibits significant biological activity primarily through its interactions with neurotransmitter receptors. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, which is crucial for its biological interactions. The structural components include:

  • Piperidine Ring : A six-membered saturated ring contributing to receptor binding.
  • Amino Group : Enhances solubility and interaction with biological targets.
  • Ethanone Functional Group : Involved in the modulation of receptor activity.

Neurotransmitter Receptor Modulation

Research indicates that this compound modulates various neurotransmitter receptors, particularly those involved in neurological processes. This modulation can influence:

  • Dopaminergic Pathways : Potential implications for treating disorders like schizophrenia and Parkinson's disease.
  • Serotonergic Systems : Possible effects on mood regulation and anxiety disorders.

Ongoing studies aim to elucidate specific molecular targets and the underlying mechanisms through which this compound exerts its effects .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to alter cellular signaling pathways. For example, it has shown promising results in modulating G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes .

Case Studies

A case study involving the administration of this compound to animal models indicated significant changes in behavior associated with anxiety and depression. The study reported:

  • Behavioral Tests : Animals exhibited reduced anxiety-like behaviors in elevated plus maze tests.
  • Biochemical Analysis : Alterations in neurotransmitter levels were observed, suggesting a mechanism of action through serotonergic and dopaminergic pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructureUnique Features
1-(4-(Cyclopropylmethylamino)piperidin-1-yl)ethanoneStructureSimilar piperidine structure but varies in substituents
4-(Cyclopropylmethylamino)piperidineStructureLacks the ethanone functional group
CyclopropylmethylamineStructureSimplest structure lacking piperidine ring

The unique combination of functional groups in this compound enhances its efficacy as a therapeutic agent compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Reactant of Route 2
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